molecular formula C16H13BrClN5OS B2782397 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide CAS No. 540498-92-8

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Cat. No.: B2782397
CAS No.: 540498-92-8
M. Wt: 438.73
InChI Key: XPXHQEBFIFBGIY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted with an amino group, a 4-chlorophenyl ring at position 5, and a sulfanyl bridge connecting to an acetamide moiety. The acetamide is further substituted with a 4-bromophenyl group.

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5OS/c17-11-3-7-13(8-4-11)20-14(24)9-25-16-22-21-15(23(16)19)10-1-5-12(18)6-2-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXHQEBFIFBGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14BrClN5OSC_{17}H_{14}BrClN_{5}OS with a molecular weight of 531.7 g/mol. The structure features a triazole ring, which is known for its biological significance, along with various functional groups that contribute to its activity.

PropertyValue
Molecular FormulaC17H14BrClN5OSC_{17}H_{14}BrClN_{5}OS
Molecular Weight531.7 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The triazole moiety may inhibit enzymes involved in critical metabolic pathways, while the chlorophenyl and bromophenyl groups enhance lipophilicity, facilitating cellular uptake and interaction with biomolecules.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of similar compounds against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds effectively inhibited bacterial growth, suggesting that this compound may possess similar efficacy due to structural analogies .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays using the MCF7 breast cancer cell line revealed that compounds with similar structures exhibited significant cytotoxicity. For instance, a related compound demonstrated an IC50 value of approximately 20 µg/mL against MCF7 cells . The presence of electron-withdrawing groups (like bromine) on the phenyl rings was found to enhance anticancer activity by increasing the compounds' reactivity towards cancer cell targets .

Case Studies

  • Antimicrobial Study : A series of synthesized triazole derivatives were tested against various bacterial strains. Compounds showed promising results with minimum inhibitory concentrations (MICs) indicating potential therapeutic applications in treating infections caused by resistant strains .
  • Anticancer Screening : In a study focused on liver cancer (HepG2 cell line), several triazole derivatives were screened for their antiproliferative effects. One compound exhibited an IC50 value of 16.782 µg/mL, indicating strong potential for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the substituents attached to the triazole ring significantly affect biological activity:

  • Electron-donating groups enhance anticancer potency.
  • Electron-withdrawing groups can improve antimicrobial effectiveness by altering the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Anti-Inflammatory Activity :

  • The leader compound (2-pyridyl analog) in exhibited 1.28× higher activity than diclofenac sodium, attributed to the pyridyl group’s electron-withdrawing effects and optimal lipophilicity . The target compound’s 4-chlorophenyl and 4-bromophenyl substituents may enhance activity due to increased hydrophobicity and steric interactions with cyclooxygenase-2 (COX-2) .

Anti-Exudative Activity: Furan-substituted analogs () showed moderate to high activity, with 8/21 compounds outperforming diclofenac.

Antimicrobial and Antioxidant Activity :

  • Pyridin-4-yl derivatives () demonstrated strong antimicrobial activity (MIC: 12.5–50 µg/mL) against E. coli and S. aureus. Electron-withdrawing groups (e.g., nitro, chloro) at ortho, meta, or para positions enhanced activity, suggesting the target compound’s 4-bromo group could similarly improve binding to bacterial enzymes .

Synthetic Efficiency :

  • Triazole-acetamides in were synthesized in 50–83% yields using H2O:EtOH (1:1) for recrystallization. The target compound’s lack of allyl or pyridinyl groups may simplify synthesis, though bromo substituents could require harsher conditions .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Chloro and bromo substituents enhance bioactivity by improving target binding (e.g., COX-2 inhibition) and metabolic stability .
  • Aromatic Diversity : Pyridinyl or sulfamoyl groups () increase solubility, whereas bromophenyl groups favor lipophilicity, impacting tissue penetration .
  • Sulfanyl Bridge : Critical for maintaining molecular rigidity and hydrogen-bonding interactions with biological targets .

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